
3-(1,3-Benzoxazol-2-yl)-8-methoxy-2H-chromen-2-one
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Overview
Description
3-(1,3-Benzoxazol-2-yl)-8-methoxy-2H-chromen-2-one is a compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
The synthesis of 3-(1,3-Benzoxazol-2-yl)-8-methoxy-2H-chromen-2-one typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For example, one common method involves the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as FeCl3 under aerobic oxidation conditions . Industrial production methods may involve the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to optimize yield and efficiency .
Chemical Reactions Analysis
3-(1,3-Benzoxazol-2-yl)-8-methoxy-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: Catalyzed by FeCl3 or other metal catalysts.
Reduction: Using reducing agents such as sodium dithionite.
Substitution: Involving nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include FeCl3, sodium dithionite, and various aldehydes and ketones . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzoxazole derivatives .
Scientific Research Applications
3-(1,3-Benzoxazol-2-yl)-8-methoxy-2H-chromen-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1,3-Benzoxazol-2-yl)-8-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors involved in microbial growth or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
3-(1,3-Benzoxazol-2-yl)-8-methoxy-2H-chromen-2-one can be compared with other benzoxazole derivatives, such as:
6-(1,3-Benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidine-4(3H)-ones: Known for their antimicrobial activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C17H11NO4 |
---|---|
Molecular Weight |
293.27 g/mol |
IUPAC Name |
3-(1,3-benzoxazol-2-yl)-8-methoxychromen-2-one |
InChI |
InChI=1S/C17H11NO4/c1-20-14-8-4-5-10-9-11(17(19)22-15(10)14)16-18-12-6-2-3-7-13(12)21-16/h2-9H,1H3 |
InChI Key |
YLUBWOIEELDZPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4O3 |
solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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